molecular formula C10H20O6 B12647583 Butyl D-glucoside CAS No. 31387-97-0

Butyl D-glucoside

Cat. No.: B12647583
CAS No.: 31387-97-0
M. Wt: 236.26 g/mol
InChI Key: BZANQLIRVMZFOS-ZKZCYXTQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl D-glucoside can be synthesized using both chemical and enzymatic methods. The chemical synthesis typically involves the Fischer glycosylation reaction, where glucose reacts with butanol in the presence of an acid catalyst . This method requires high temperatures and can produce a mixture of anomers.

Enzymatic synthesis, on the other hand, uses β-glucosidases to catalyze the reaction between glucose and butanol. This method is more environmentally friendly and operates under milder conditions . The enzymatic route also offers higher selectivity and yields.

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their efficiency and eco-friendliness. The process involves using β-glucosidases derived from microbial sources, which are engineered for enhanced activity and stability . The reaction is typically carried out in aqueous or mixed solvent systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl D-glucoside primarily undergoes hydrolysis and transglycosylation reactions. Hydrolysis involves breaking the glycosidic bond to release glucose and butanol, while transglycosylation transfers the glucose moiety to another acceptor molecule .

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze this compound.

    Transglycosylation: Enzymatic conditions using glucansucrases or β-glucosidases are employed.

Major Products

The major products of these reactions include glucose, butanol, and various alkyl glucosides depending on the acceptor molecule used in transglycosylation .

Mechanism of Action

Butyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better wetting, penetration, and emulsification. The compound interacts with lipid bilayers, aiding in the solubilization of hydrophobic molecules . The enzymatic hydrolysis of this compound involves the action of β-glucosidases, which cleave the glycosidic bond to release glucose and butanol .

Comparison with Similar Compounds

Similar Compounds

  • Octyl D-glucoside
  • Decyl D-glucoside
  • Methyl D-glucoside

Uniqueness

Butyl D-glucoside is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant for a wide range of applications. Compared to octyl and decyl D-glucosides, this compound offers better biodegradability and lower toxicity . Its shorter alkyl chain also provides different solubilization properties, making it suitable for specific applications where longer-chain glucosides may not be effective .

Properties

CAS No.

31387-97-0

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10?/m1/s1

InChI Key

BZANQLIRVMZFOS-ZKZCYXTQSA-N

Isomeric SMILES

CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)O

Related CAS

113221-76-4

Origin of Product

United States

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